Cas no 2287317-74-0 (3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one)

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one is a heterocyclic compound featuring a partially saturated naphthyridine core. Its structural framework, combining both pyridine and piperidine motifs, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential utility in the development of bioactive molecules due to its rigid yet flexible bicyclic system, which can enhance binding affinity and selectivity in drug design. Its synthetic versatility allows for further functionalization at multiple positions, enabling the exploration of diverse derivatives. The hexahydro configuration contributes to improved solubility and stability, making it suitable for applications in medicinal chemistry and material science.
3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one structure
2287317-74-0 structure
Product name:3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one
CAS No:2287317-74-0
MF:C8H12N2O
MW:152.193681716919
CID:6615965
PubChem ID:137943263

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
    • 2287317-74-0
    • 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one
    • SCHEMBL23113739
    • EN300-6736192
    • Inchi: 1S/C8H12N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h5-6,9H,1-4H2,(H,10,11)
    • InChI Key: IDRWWQOOUDSCAM-UHFFFAOYSA-N
    • SMILES: O=C1C2=CNCCC2CCN1

Computed Properties

  • Exact Mass: 152.094963011g/mol
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 41.1Ų

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6736192-0.05g
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95.0%
0.05g
$226.0 2025-03-13
Enamine
EN300-6736192-2.5g
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95.0%
2.5g
$1903.0 2025-03-13
Enamine
EN300-6736192-5.0g
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95.0%
5.0g
$2816.0 2025-03-13
Enamine
EN300-6736192-0.25g
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95.0%
0.25g
$481.0 2025-03-13
Aaron
AR028X5N-500mg
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95%
500mg
$1068.00 2025-02-17
Aaron
AR028X5N-100mg
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95%
100mg
$489.00 2025-02-17
Aaron
AR028X5N-2.5g
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95%
2.5g
$2642.00 2025-02-17
1PlusChem
1P028WXB-500mg
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95%
500mg
$999.00 2024-05-24
Aaron
AR028X5N-10g
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95%
10g
$5767.00 2023-12-15
1PlusChem
1P028WXB-100mg
1,2,3,4,4a,5,6,7-octahydro-2,7-naphthyridin-1-one
2287317-74-0 95%
100mg
$479.00 2024-05-24

Additional information on 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one

Comprehensive Overview of 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one (CAS No. 2287317-74-0)

The compound 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one (CAS No. 2287317-74-0) is a heterocyclic organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a partially hydrogenated naphthyridine core, makes it a valuable scaffold for drug discovery and development. Researchers are increasingly interested in this compound due to its versatility in synthesizing bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and enzyme inhibition.

One of the most searched questions related to this compound is: "What are the applications of 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one in drug discovery?" The answer lies in its ability to serve as a building block for small-molecule inhibitors targeting various biological pathways. Recent studies highlight its role in modulating neurotransmitter receptors, which aligns with the growing demand for novel CNS disorder treatments. Additionally, its hydrogenated naphthyridine structure offers improved solubility and metabolic stability compared to fully aromatic analogs.

From a synthetic chemistry perspective, the hexahydro-2,7-naphthyridin-1-one framework presents intriguing challenges and opportunities. Chemists often search for "efficient synthesis routes for 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one", as its complex ring system requires careful optimization of reaction conditions. Recent advancements in catalytic hydrogenation and asymmetric synthesis have enabled more efficient production of this scaffold, addressing another common query: "How to improve the yield of 2287317-74-0 derivatives?"

The compound's relevance extends to computational chemistry and molecular modeling, where researchers investigate its conformational preferences and binding affinities. With the rise of AI-assisted drug design, there's growing interest in using this scaffold as a template for virtual screening campaigns. This connects to frequent searches about "bioisosteric replacements for 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one" and "SAR studies of naphthyridine derivatives".

In the context of green chemistry trends, scientists are exploring environmentally friendly synthetic approaches to this compound. Questions like "Can 2287317-74-0 be synthesized using biocatalysis?" reflect the industry's shift toward sustainable methodologies. The compound's potential in biodegradable materials research further enhances its appeal, particularly for researchers investigating eco-friendly chemical alternatives.

Analytical characterization of 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one remains an active area of investigation. Advanced techniques such as NMR crystallography and high-resolution mass spectrometry are frequently employed to study its molecular properties. This addresses common technical queries like "How to confirm the purity of CAS 2287317-74-0?" and "What are the spectroscopic signatures of hexahydro-naphthyridinones?"

The compound's patent landscape reveals growing commercial interest, particularly in pharmaceutical applications. Recent filings highlight its utility in developing next-generation therapeutics for various indications. This correlates with search trends focusing on "IP protection strategies for naphthyridine derivatives" and "licensing opportunities for 2287317-74-0-based technologies".

Looking ahead, 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one is poised to play a crucial role in addressing several modern healthcare challenges. Its structural features make it particularly relevant for precision medicine approaches, where researchers seek answers to questions like "How can 2287317-74-0 derivatives enable targeted therapies?" The compound's adaptability across multiple research domains ensures its continued importance in cutting-edge chemical innovation.

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